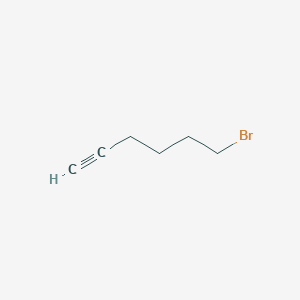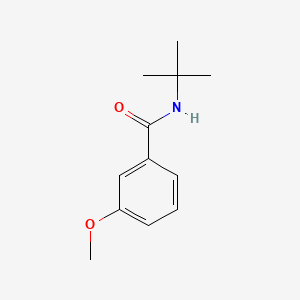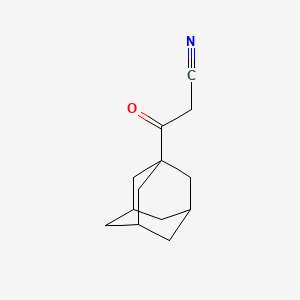
Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-
Overview
Description
“Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-” is a chemical compound with the CAS Number: 151978-97-1 . It has a molecular weight of 263.08 . The IUPAC name for this compound is 2-(4-iodophenoxy)ethanamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-” is 1S/C8H10INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-” is a powder that is stored at room temperature . Its molecular weight is 263.08 .Scientific Research Applications
Neurochemical Pharmacology
Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-, known as 25I-NBOMe, is a psychoactive compound studied for its high potency agonism at 5-HT2A receptors. A study by Eshleman et al. (2018) compares this compound's mechanism of action with other hallucinogens and stimulants. It was found to have very high affinity and full efficacy at 5-HT2A and 5-HT2C receptors, similar to LSD, but with little psychostimulant activity, indicating its potential for research in neurochemical pharmacology (Eshleman et al., 2018).
Metabolism and Toxicology
Nielsen et al. (2017) focused on the metabolism of 25I-NBOMe, identifying CYP3A4 and CYP2D6 as the major enzymes involved in its metabolism. This research is crucial for understanding drug-drug interactions and the impact of genetic polymorphism on the compound's effects (Nielsen et al., 2017).
Clinical Toxicology
The compound's potency and associated risks are highlighted in a study by Poklis et al. (2013), where they developed a method for detecting and quantifying 25I-NBOMe in human serum, aiding in the clinical toxicology field (Poklis et al., 2013).
Legal and Regulatory Aspects
The compound's scheduling and legal status are also of scientific interest. A 2016 federal register publication discusses the placement of 25I-NBOMe into Schedule I of the Controlled Substances Act, highlighting its regulatory significance (Federal Register, 2016).
Synthetic Applications
Research by Dean et al. (1982) explores the synthetic applications of ethanamines, including 2-(4-iodophenoxy)-N,N-dimethyl-, in the synthesis of chromanones, demonstrating its utility in organic synthesis (Dean et al., 1982).
Forensic Chemistry
Identification and analysis of 25I-NBOMe in forensic settings are crucial for law enforcement and public safety. Lum et al. (2020) discuss a method for identifying thermolabile psychoactive compounds like 25I-NBOMe using chemical derivatization, which is essential in forensic chemistry (Lum et al., 2020).
Safety And Hazards
This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(4-iodophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBOBLCVKKOINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358324 | |
| Record name | Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- | |
CAS RN |
93790-54-6 | |
| Record name | Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


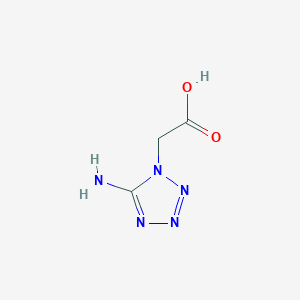

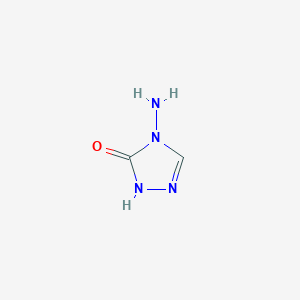
![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)

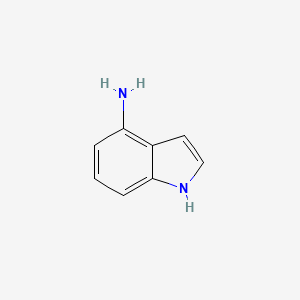
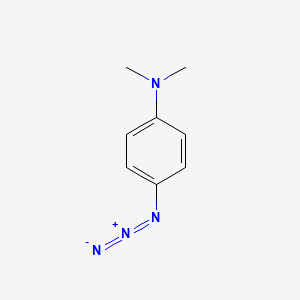
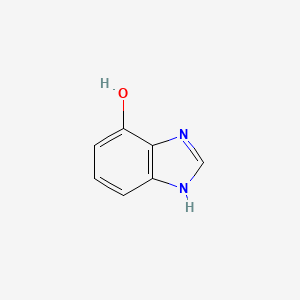
![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)
